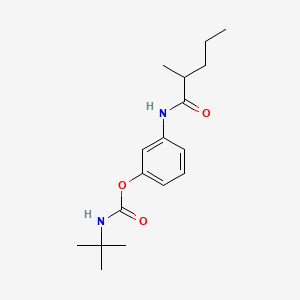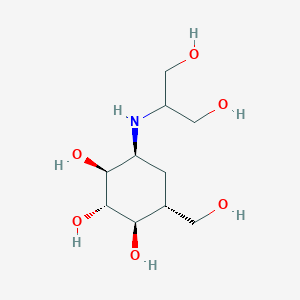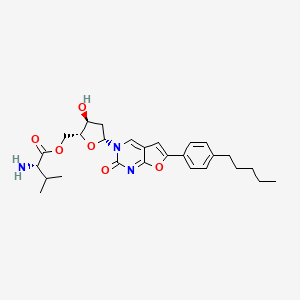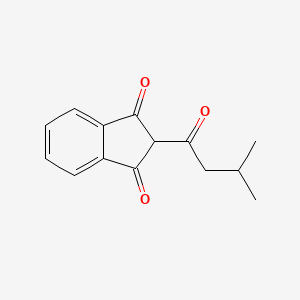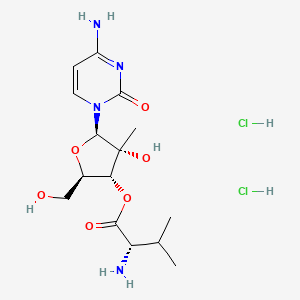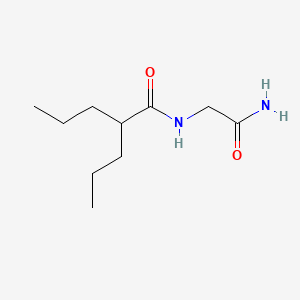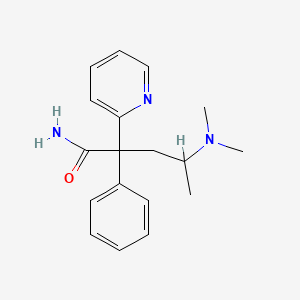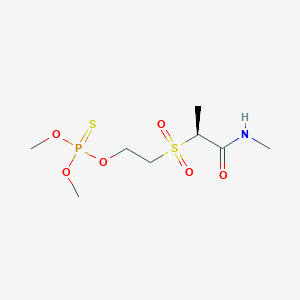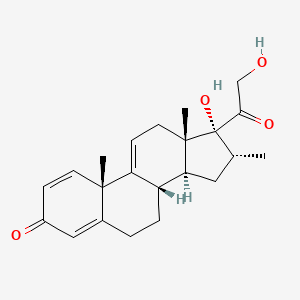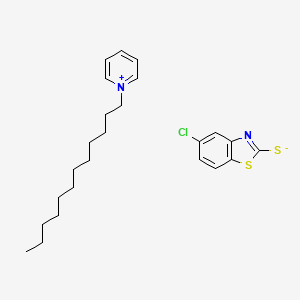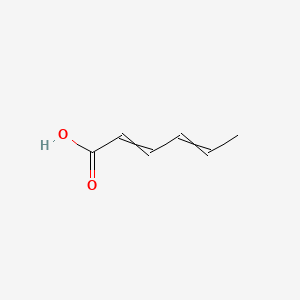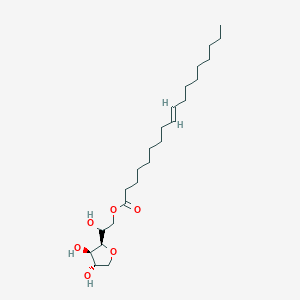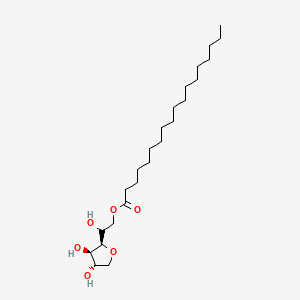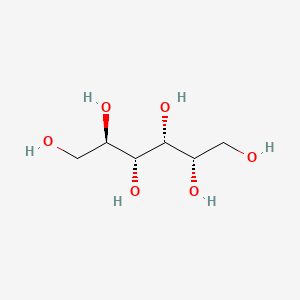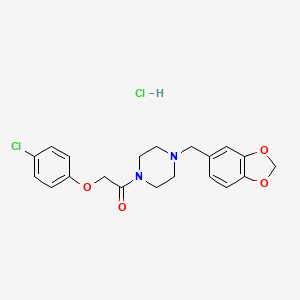
フィペキサイド塩酸塩
概要
説明
フィペキサイド塩酸塩は、ピペラジン化学クラスに属する精神活性薬です。1983年にイタリアで開発され、主にイタリアとフランスで老年期認知症の治療に使用されていました。 発熱や肝炎などの望ましくない副作用のために、現在では一般的に使用されていません .
科学的研究の応用
FIPEXIDE HYDROCHLORIDE has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity of piperazine derivatives.
Biology: It has been used to investigate the effects of psychoactive drugs on the central nervous system.
Medicine: It was used in clinical trials for the treatment of senile dementia and other cognitive disorders.
Industry: It has applications in the development of nootropic drugs and cognitive enhancers.
作用機序
フィペキサイド塩酸塩の正確な作用機序は、まだ完全には解明されていません。 脳内のアセチルコリンレベルを高めることで作用すると考えられており、これが認知増強効果の原因と考えられています . さらに、ドーパミン神経伝達を調節し、ドーパミン受容体アゴニストとして作用します .
生化学分析
Biochemical Properties
Fipexide hydrochloride reduces striatal adenylate cyclase activity . It has a positive effect on cognitive performance by dopaminergic neurotransmission . The exact mechanism of action for Fipexide hydrochloride remains somewhat elusive, but it is believed to function by elevating acetylcholine levels in the brain .
Cellular Effects
Fipexide hydrochloride has been extensively employed in laboratories to explore the effects of nootropics on the brain, particularly in enhancing cognition and memory . Both in vivo and in vitro studies have delved into its potential, with researchers investigating its influence .
Molecular Mechanism
The exact mechanism of action for Fipexide hydrochloride remains somewhat elusive, but it is believed to function by elevating acetylcholine levels in the brain . This surge in acetylcholine is thought to be responsible for the drug’s cognitive-enhancing effects . Additionally, Fipexide hydrochloride might also interact with other neurotransmitter systems .
Temporal Effects in Laboratory Settings
It is known that Fipexide hydrochloride has been used in studies for up to 15 days .
Dosage Effects in Animal Models
In animal models, Fipexide hydrochloride (10 mg/kg; orally; 5-10 days) completely abolishes the memory deficit produced by kindling in rats . It antagonized the amnestic effect of Pentylenetetrazole (PTZ) -kindling .
Metabolic Pathways
It is known that Fipexide hydrochloride reduces striatal adenylate cyclase activity , suggesting that it may interact with this enzyme.
Transport and Distribution
It is known that Fipexide hydrochloride is an orally active compound , suggesting that it is absorbed in the gastrointestinal tract and distributed throughout the body.
Subcellular Localization
Given its effects on adenylate cyclase activity , it may be localized to the cytoplasm where this enzyme is found.
準備方法
フィペキサイド塩酸塩は、一連の化学反応によって合成することができます。合成経路には、セトリモニウムブロミドの存在下でのピペラジンとピペロニルクロリドのアルキル化、それに続く4-クロロフェノキシ酢酸による塩基触媒処理が含まれます。 このプロセスにより、フィペキサイドが生成されます . 工業生産方法では、通常、同様の反応条件が用いられますが、化合物の純度と収率を確保するために、より大規模な規模で行われます .
化学反応の分析
フィペキサイド塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が生成される場合がありますが、還元によってアルコールが生成される場合があります .
科学研究への応用
フィペキサイド塩酸塩は、次のようなさまざまな科学研究に応用されてきました。
化学: ピペラジン誘導体の反応性を調べるためのモデル化合物として役立ちます。
生物学: 精神活性薬の中枢神経系への影響を調べるために使用されてきました。
医学: 老年期認知症やその他の認知障害の治療のための臨床試験で使用されていました。
類似化合物との比較
フィペキサイド塩酸塩は、ピラセタムやセントロフェノキシンなどの他のノオトロピック薬と作用が似ています。 化学的には、パラクロロフェノキシ酢酸とメチレンジオキシベンジルピペラジンのアミド結合であり、これがその効果に重要な役割を果たしています . その独自性は、その特定の化学構造とドーパミン神経伝達を調節する能力にあります .
類似の化合物には、次のようなものがあります。
ピラセタム: 認知機能を高めるために使用される別のノオトロピック薬です。
セントロフェノキシン: 化学構造と認知増強作用が類似した化合物です.
特性
CAS番号 |
34161-23-4 |
|---|---|
分子式 |
C20H22Cl2N2O4 |
分子量 |
425.3 g/mol |
IUPAC名 |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-4-ium-1-yl]-2-(4-chlorophenoxy)ethanone;chloride |
InChI |
InChI=1S/C20H21ClN2O4.ClH/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18;/h1-6,11H,7-10,12-14H2;1H |
InChIキー |
MVOWQBJZZKOQNU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl.Cl |
正規SMILES |
C1CN(CC[NH+]1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl.[Cl-] |
外観 |
Solid powder |
| 34161-24-5 34161-23-4 |
|
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Attentil, BP 662, Fipexide HCl, Fipexide hydrochloride, Vigilor |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


